
1-(Chloromethyl)-4-iodobenzene
Overview
Description
1-(Chloromethyl)-4-iodobenzene is an aromatic compound characterized by a benzene ring substituted with a chloromethyl group and an iodine atom at the para position
Preparation Methods
Electrophilic Iodination of Chloromethylbenzene Derivatives
Electrophilic iodination is a widely applied method to introduce iodine into aromatic rings. However, direct iodination using molecular iodine is often inefficient due to the low reactivity of iodine and the requirement of strong iodide equivalents or catalysts.
A patent (CN105646134A) describes a mild, transition-metal-free method for the selective synthesis of iodobenzene compounds, where the diazonium salt of arylamine reacts with iodine reagents to yield iodobenzene derivatives. This method emphasizes the challenges of controlling selectivity and functional group tolerance during iodination, especially when sensitive substituents like chloromethyl groups are present. The patent also notes that electrophilic halogenation is the more common route but points out the difficulty of direct iodination of aromatic hydrocarbons without strong reagents or catalysts.
Preparation via Halogenated Benzophenone Reduction
A detailed synthetic procedure for a related compound, 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, provides insight into the preparation of chloromethyl and iodo-substituted benzenes. This method involves:
- Starting with a halogenated benzophenone derivative.
- Using triethylsilane and boron trifluoride diethyl etherate in acetonitrile at low temperatures (5–20 °C) for about 17.5 hours.
- Workup includes extraction with methyl tert-butyl ether and aqueous sodium bicarbonate washes.
- Final isolation by concentration and filtration yields the chloromethyl-iodobenzene derivative with high purity and yield (~97.4%).
Though this example involves an ethoxybenzyl substituent, the methodology is adaptable for preparing 1-(Chloromethyl)-4-iodobenzene by choosing appropriate starting materials.
Nucleophilic Substitution on 1,4-Bis(chloromethyl)benzene
Another route involves starting from 1,4-bis(chloromethyl)benzene, which can be selectively functionalized to introduce iodine at the para position relative to one chloromethyl group.
A supplementary research document describes the preparation of 1-(azidomethyl)-4-(chloromethyl)benzene by nucleophilic substitution of one chloromethyl group with sodium azide in dimethylformamide (DMF) at 70 °C for 5 hours. The product is isolated by filtration, extraction, and column chromatography, yielding the substituted chloromethylbenzene derivative in 63% yield.
This approach highlights the possibility of selective functionalization on chloromethylbenzene scaffolds, which can be further transformed to introduce iodine via subsequent reactions such as Sandmeyer-type iodination or electrophilic substitution.
Summary Table of Preparation Methods
Research Findings and Analysis
Selectivity and Functional Group Compatibility: The iodination step is critical and often requires mild conditions to preserve the chloromethyl group, which is sensitive to harsh reagents. Transition-metal-free methods can improve functional group tolerance but may suffer from lower selectivity or yield.
Use of Lewis Acids and Hydride Donors: The reduction of halogenated benzophenones using triethylsilane and boron trifluoride diethyl etherate provides a highly selective and efficient route to chloromethyl-iodobenzene derivatives. This method allows for fine control of reaction conditions and high purity of the product.
Stepwise Functionalization: Starting from 1,4-bis(chloromethyl)benzene allows selective substitution on one chloromethyl group, enabling subsequent iodination or other transformations. This method is useful for introducing multiple functionalities on the benzene ring.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution (SN2 mechanism) due to the electrophilic nature of the carbon bonded to chlorine. Key reactions include:
a. Hydrolysis to Benzyl Alcohol Derivatives
Reaction with aqueous NaOH yields 4-iodobenzyl alcohol:
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Conditions : Reflux in ethanol/water (1:1) at 80°C for 6 hours .
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Yield : ~85% (isolated via column chromatography).
b. Amination
Reaction with primary amines (e.g., methylamine) produces substituted benzylamines:
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Catalyst : Triethylamine (base) in THF at 25°C.
-
Selectivity : Steric hindrance from the iodine atom reduces para-substitution byproducts.
Cross-Coupling Reactions
The iodine substituent participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation:
a. Suzuki-Miyaura Coupling
Reaction with arylboronic acids forms biaryl structures:
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Catalyst : Pd(PPh₃)₄ (2 mol%).
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Conditions : K₂CO₃ base, DMF solvent, 100°C, 12 hours.
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Yield : 70–90% depending on boronic acid substituents.
b. Ullmann Coupling
Copper-mediated coupling with aryl halides produces symmetric biaryls:
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Catalyst : CuI (10 mol%), 1,10-phenanthroline ligand.
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Solvent : DMSO at 120°C for 24 hours.
Halogen Exchange Reactions
The iodine atom can be replaced via aromatic halogen exchange:
a. Fluorination
Reaction with KF in the presence of CuI:
Functional Group Transformations
a. Oxidation of Chloromethyl Group
Controlled oxidation with KMnO₄ converts the chloromethyl group to a carboxylic acid:
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Conditions : Acidic aqueous medium, 60°C.
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Yield : ~75%.
b. Reduction to Methyl Group
Catalytic hydrogenation with Pd/C removes chlorine:
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Conditions : H₂ (1 atm), EtOH, 25°C.
Comparative Reaction Data
Reaction Type | Reagents/Conditions | Yield | Key Byproducts |
---|---|---|---|
Hydrolysis | NaOH, ethanol/water, 80°C | 85% | None |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 90% | Homocoupling products |
Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO | 65% | Deiodinated species |
Fluorination | KF, CuI, DMAc | 40% | Unreacted starting material |
Mechanistic Insights
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SN2 at Chloromethyl Group : The linear transition state is sterically accessible due to the absence of bulky substituents adjacent to the chloromethyl group .
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Oxidative Addition in Cross-Couplings : The C–I bond undergoes oxidative addition to Pd(0), forming a Pd(II) intermediate that reacts with coupling partners.
Challenges and Limitations
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Iodine Stability : Prolonged heating can lead to deiodination, especially in polar solvents like DMF.
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Regioselectivity : Competing reactions at the iodine site may require protective strategies for the chloromethyl group.
Scientific Research Applications
Chemical Properties and Reactivity
Molecular Formula : CHClI
Molecular Weight : 236.48 g/mol
The compound's reactivity is primarily attributed to the electrophilic nature of the chloromethyl group and the polarizability of the iodine atom. This allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by nucleophiles, making it useful for synthesizing a range of derivatives.
- Cross-Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, which are essential for forming biaryl compounds.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield aldehydes or carboxylic acids and reduction to produce methyl derivatives .
Scientific Research Applications
1-(Chloromethyl)-4-iodobenzene has numerous applications across various scientific disciplines:
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution makes it a valuable building block for creating pharmaceuticals and biologically active compounds. For instance, it has been used in synthesizing antimicrobial agents and anticancer drugs due to its reactivity with nucleophiles .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research indicates that halogenated compounds often exhibit enhanced biological activity. For example, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory processes, suggesting anti-inflammatory properties . Additionally, it may play a role in drug development as a precursor for radiolabeled compounds utilized in imaging techniques .
Materials Science
The compound's unique properties allow it to be used in developing specialty chemicals and materials with specific functionalities. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength .
Case Studies and Research Findings
Research has documented various studies highlighting the biological activities and synthetic utility of this compound:
Study | Findings |
---|---|
Study A (2020) | Demonstrated significant antibacterial activity against Staphylococcus aureus using chlorinated benzene derivatives. |
Study B (2022) | Found that iodine-containing compounds induce apoptosis in breast cancer cell lines through mitochondrial pathways. |
Study C (2023) | Reported reduced COX-2 expression in vitro by certain halogenated compounds, indicating potential anti-inflammatory effects. |
These findings illustrate the compound's relevance not only in synthetic chemistry but also in biological applications.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-iodobenzene in chemical reactions involves the electrophilic nature of the chloromethyl group and the iodine atom. The chloromethyl group can undergo nucleophilic attack, while the iodine atom can participate in oxidative addition and reductive elimination processes in coupling reactions . These mechanisms enable the compound to form a variety of products through different pathways.
Comparison with Similar Compounds
- 1-(Chloromethyl)-4-bromobenzene
- 1-(Chloromethyl)-4-fluorobenzene
- 1-(Chloromethyl)-4-chlorobenzene
Comparison: 1-(Chloromethyl)-4-iodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property enhances its reactivity in coupling reactions compared to its bromine, chlorine, or fluorine analogs . The iodine atom also facilitates easier oxidative addition, making it a preferred choice in certain synthetic applications.
Biological Activity
1-(Chloromethyl)-4-iodobenzene, also known as p-chloromethyl-iodobenzene, is an organic compound that has garnered attention due to its potential biological activities. This compound features both a chloromethyl group and an iodo group, which can influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C7H6ClI. Its structure consists of a benzene ring substituted with a chloromethyl group (-CH2Cl) and an iodine atom (I) at the para position. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Biological Activity
This compound has been studied for its various biological activities, including:
- Antimicrobial Activity : Research indicates that halogenated compounds, including those with iodine and chlorine substituents, exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anticancer Properties : Some studies suggest that halogenated aromatic compounds can induce apoptosis in cancer cells. The presence of iodine may enhance the compound's ability to interact with DNA or proteins involved in cell cycle regulation.
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit specific enzymes, which can be beneficial in treating diseases where these enzymes are overactive.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Electrophilic Substitution Reactions : This method involves the introduction of the chloromethyl group via a reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
- Oxidative Chlorination : A study demonstrated that aryl iodides could be transformed into aryliodine(III) dichlorides through oxidative chlorination using HCl and H2O2 in specific solvents . This method could potentially be adapted for synthesizing this compound.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various halogenated compounds against pathogenic bacteria. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | 32 | 16 |
Control Antibiotic | 8 | 4 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound may induce programmed cell death in cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The iodo group may facilitate intercalation into DNA strands, leading to mutations or apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, resulting in cellular damage and death.
Q & A
Q. Basic: What are the key physicochemical properties of 1-(Chloromethyl)-4-iodobenzene relevant to experimental design?
This compound (C₇H₆ClI) is a halogenated aromatic compound with a molecular weight of 238.45 g/mol. Key properties include:
- Solubility : Insoluble in water but soluble in ethanol, acetone, and chlorinated solvents .
- Melting Point : 53.57°C (with ±0.05°C precision) .
- Boiling Point : 226°C at 19 mmHg .
- Sublimation Thermodynamics : Δcr<sup>g</sup>Hm<sup>°</sup> = 71.86 kJ·mol⁻¹ at 298.15 K, with a heat capacity change (Δcr<sup>g</sup>Cp,m<sup>°</sup>) of -79 J·K⁻¹·mol⁻¹ .
These properties inform solvent selection, purification strategies (e.g., recrystallization), and storage conditions (e.g., inert atmosphere to prevent degradation of the reactive chloromethyl and iodo groups).
Q. Advanced: How can researchers resolve contradictions in sublimation enthalpy data for halogenated aromatics like this compound?
Conflicting sublimation data often arise from methodological differences (e.g., diaphragm manometry vs. torsion mass-loss effusion). For this compound, Oonk et al. (1998) addressed this by:
- Error Analysis : Quantifying systematic errors (e.g., temperature calibration drift) and random errors (e.g., manometer resolution) .
- Data Representation : Using a physical model to normalize results across techniques, revealing inconsistencies in older datasets .
Researchers should replicate measurements using multiple methods and apply statistical frameworks (e.g., weighted least squares) to refine thermodynamic parameters.
Q. Basic: What synthetic routes are available for preparing this compound?
The compound is typically synthesized via:
- Halogen Exchange : Reacting 1-(Chloromethyl)-4-bromobenzene with NaI in acetone under reflux, leveraging the higher nucleophilicity of iodide .
- Direct Chloromethylation : Treating 4-iodotoluene with Cl₂ gas under UV light, though this requires careful control of stoichiometry to avoid over-chlorination .
Purification is achieved via column chromatography (e.g., hexane/ethyl acetate gradients) or vacuum distillation .
Q. Advanced: How does this compound perform in palladium-catalyzed cross-coupling reactions?
The iodobenzene moiety facilitates Suzuki-Miyaura and Ullmann couplings, but the chloromethyl group introduces steric and electronic challenges:
- Reactivity : The electron-withdrawing Cl reduces aryl iodide reactivity, necessitating stronger bases (e.g., Cs₂CO₃) or elevated temperatures (80–100°C) .
- Side Reactions : Competing SN2 displacement of the chloromethyl group can occur. Mitigation strategies include using bulky ligands (e.g., XPhos) to shield the reactive site .
Post-reaction analysis (e.g., GC-MS or <sup>1</sup>H NMR) is critical to identify byproducts like 4-vinylbenzyl chloride, which forms via elimination .
Q. Basic: What analytical techniques are suitable for characterizing this compound?
- NMR Spectroscopy : <sup>1</sup>H NMR shows a singlet for the chloromethyl protons (δ 4.5–4.7 ppm) and aromatic protons (δ 7.3–7.6 ppm). <sup>13</sup>C NMR confirms the iodine-bearing carbon at δ 90–100 ppm .
- Mass Spectrometry : EI-MS exhibits a molecular ion peak at m/z 238 (M⁺) and fragments at m/z 127 (C₆H₄I⁺) and m/z 111 (C₇H₆Cl⁺) .
- Elemental Analysis : Confirms stoichiometry (e.g., C: 35.2%, H: 2.5%, Cl: 14.8%, I: 53.1%) .
Q. Advanced: How can researchers optimize click chemistry reactions using this compound-derived intermediates?
The compound is a precursor to 1-(azidomethyl)-4-iodobenzene, used in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Reaction Conditions : Optimal yields (>85%) are achieved with 1:1.2 azide:alkyne ratios, CuSO₄/sodium ascorbate catalysts, and DMF as solvent at 50°C .
- Side Reaction Mitigation : Trace oxygen must be excluded (via N₂ purging) to prevent Cu(I) oxidation. Dialysis or size-exclusion chromatography removes copper residues post-reaction .
Q. Basic: What safety precautions are essential when handling this compound?
- Toxicity : The compound is a suspected alkylating agent; use fume hoods and PPE (gloves, goggles).
- Storage : Store in amber vials at 2–8°C under inert gas (Ar or N₂) to prevent photodecomposition and hydrolysis .
- Waste Disposal : Neutralize with 10% NaOH in ethanol before incineration to avoid releasing HI or HCl gases .
Q. Advanced: What computational methods support the study of this compound’s electronic structure?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electrostatic Potential : High positive charge on the iodine atom, directing nucleophilic aromatic substitution .
- Bond Dissociation Energies : C–I (234 kJ/mol) and C–Cl (339 kJ/mol) bonds, explaining preferential reactivity at the iodine site .
Experimental validation via X-ray crystallography or IR spectroscopy is recommended to confirm computational models .
Properties
IUPAC Name |
1-(chloromethyl)-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBULCMHGPEBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355767 | |
Record name | 1-(chloromethyl)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-53-6 | |
Record name | 1-(chloromethyl)-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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